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(2-Phenylthiazol-4-yl)methanol: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-
substituted thiazole ring with a hydroxymethyl group at the 4-position. The thiazole moiety is a
prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological
activities, including antifungal and anticancer properties. This technical guide provides a
detailed overview of the chemical properties, structure, and synthesis of (2-Phenylthiazol-4-
yl)methanol, drawing from available data and established chemical principles.

Chemical Properties and Structure

(2-Phenylthiazol-4-yl)methanol, with the CAS number 23780-13-4, is a solid at room
temperature.[1] Its fundamental chemical and physical properties are summarized in the table
below.
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Property Value Source
Molecular Formula C10HoNOS [1]
Molecular Weight 191.25 g/mol [1][2]
CAS Number 23780-13-4 [11[2]
Melting Point 65 °C [1]
Boiling Point (Predicted) 372.2+34.0°C [1]
Density (Predicted) 1.264 + 0.06 g/cm?3 [1]

pKa (Predicted) 13.14 +0.10 [1]
SMILES OCclcsc(nl)c2ccceec?2 [3]

INChl=1S/C10HINOS/c12-7-9-
InChl 6-13-10(11-9)8-4-2-1-3-5-8/h1-
6,12H,7H2

Structural Elucidation

The structure of (2-Phenylthiazol-4-yl)methanol consists of a central five-membered thiazole
ring. A phenyl group is attached at the 2-position, and a methanol group (-CH20H) is at the 4-
position. While a definitive crystal structure is not publicly available, the connectivity is
confirmed by its IUPAC name and SMILES notation.

Synthesis

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole
synthesis. For (2-Phenylthiazol-4-yl)methanol, a plausible synthetic route involves the
reaction of a thioamide (thiobenzamide) with an a-haloketone bearing a protected or precursor
to the hydroxymethyl group.

A likely laboratory-scale synthesis would involve the reduction of a more stable precursor, such
as the corresponding carboxylic acid or its ester. For instance, ethyl 2-phenylthiazole-4-
carboxylate can be reduced to (2-Phenylthiazol-4-yl)methanol. A similar methodology has
been described for the synthesis of the related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-
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yllmethanol, which utilizes lithium aluminium hydride (LiAlH4) for the reduction of the ethyl
ester.[4]

Experimental Protocol: Reduction of Ethyl 2-
Phenylthiazole-4-carboxylate (Hypothetical)

This protocol is based on the synthesis of a structurally related compound and represents a
viable method for the preparation of (2-Phenylthiazol-4-yl)methanol.

Materials:

Ethyl 2-phenylthiazole-4-carboxylate

Lithium aluminium hydride (LiAIH4)

Anhydrous tetrahydrofuran (THF)

10% Sodium carbonate (Na2CQOs) solution

Ethyl acetate

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of
ethyl 2-phenylthiazole-4-carboxylate in anhydrous THF is prepared.

e The flask is cooled to 0 °C in an ice bath.

e A solution of lithium aluminium hydride in anhydrous THF is added dropwise to the stirred
solution of the ester.

o The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by
thin-layer chromatography (TLC).

o Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10%
aqueous solution of sodium carbonate at 0 °C.
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e The resulting mixture is extracted with ethyl acetate.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude product.

e The crude (2-Phenylthiazol-4-yl)methanol can be purified by column chromatography on
silica gel.

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of (2-Phenylthiazol-4-yl)methanol.

Spectroscopic Characterization (Expected)

While specific spectral data for (2-Phenylthiazol-4-yl)methanol is not readily available in the
public domain, the expected spectroscopic features can be predicted based on its structure.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of
the phenyl ring, the thiazole ring, the methylene group, and the hydroxyl group.

Phenyl Protons: A multiplet in the aromatic region (& 7.2-8.0 ppm).
e Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring.

o Methylene Protons (-CH20H): A singlet or a doublet (if coupled to the hydroxyl proton) for the
methylene protons.

o Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the
solvent and concentration.
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3C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms in the phenyl and thiazole
rings, as well as the methylene carbon.

e Phenyl Carbons: Signals in the aromatic region (& 125-140 ppm).
» Thiazole Carbons: Signals characteristic of the thiazole ring carbons.

¢ Methylene Carbon (-CH20H): A signal in the aliphatic region, typically around & 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional
groups present in the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm~1 due to the
hydroxy! group.

e C-H Stretch (Aromatic): Absorption bands above 3000 cm~1,
e C-H Stretch (Aliphatic): Absorption bands below 3000 cm~1,

e C=N and C=C Stretch (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm~1
region.

e C-O Stretch: An absorption band in the region of 1000-1200 cm™2.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (191.25 g/mol ). The fragmentation pattern would likely involve the loss
of the hydroxymethyl group or cleavage of the thiazole ring.

Biological Activity and Potential Applications

While specific biological studies on (2-Phenylthiazol-4-yl)methanol are limited, the broader
class of 2-phenylthiazole derivatives has attracted significant interest in drug discovery.
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» Antifungal Activity: Many 2-phenylthiazole derivatives have been investigated as inhibitors of
lanosterol 14a-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5]
This suggests that (2-Phenylthiazol-4-yl)methanol could be a scaffold for the development
of new antifungal agents.

e Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides have been synthesized
and evaluated for their cytotoxic effects against various human cancer cell lines.[3] This
indicates the potential of the 2-phenylthiazole core in the design of novel anticancer drugs.

o Platelet Aggregation Inhibition: A patent has disclosed the use of (2-phenylthiazol-4-
yl)methanol in the synthesis of protease-activated receptor 4 (PAR4) antagonists, which are
inhibitors of platelet aggregation and have potential applications in the treatment of
thromboembolic disorders.

The potential biological activities of (2-Phenylthiazol-4-yl)methanol and its derivatives warrant
further investigation to elucidate their mechanisms of action and therapeutic potential.

(2-Phenylthiazol-4-yl)methanol Scaffold

Antifungal Agents Antiplatelet Agents

Anticancer Agents (PAR4 Antagonism)

(CYP51 Inhibition)

Click to download full resolution via product page

Caption: Potential therapeutic applications of the (2-Phenylthiazol-4-yl)methanol scaffold.

Conclusion

(2-Phenylthiazol-4-yl)methanol is a molecule of interest due to its thiazole core, a privileged
structure in medicinal chemistry. While detailed experimental data for this specific compound is
not extensively documented in publicly accessible literature, its synthesis can be approached
through established methods like the Hantzsch synthesis or reduction of corresponding esters.
The predicted spectroscopic characteristics provide a basis for its identification and
characterization. The known biological activities of related 2-phenylthiazole derivatives highlight
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the potential of (2-Phenylthiazol-4-yl)methanol as a valuable building block for the
development of new therapeutic agents, particularly in the areas of antifungal, anticancer, and
antiplatelet therapy. Further research is warranted to fully explore its chemical and biological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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